molecular formula C15H11ClFNO B4962732 1-(4-chloro-2-fluorobenzoyl)indoline

1-(4-chloro-2-fluorobenzoyl)indoline

Cat. No. B4962732
M. Wt: 275.70 g/mol
InChI Key: PACGQOFGYHBCMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Chloro-2-fluorobenzoyl)indoline involves multireactive building blocks that can serve as starting materials in heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a commercially available compound, has demonstrated its utility for the preparation of substituted nitrogenous heterocycles via polymer-supported o-phenylendiamines. Immobilization of this compound on Rink resin followed by further chlorine substitution, reduction of a nitro group, and appropriate cyclization affords a range of heterocycles, showcasing the versatility of this chemical framework in the synthesis of complex molecular structures (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been analyzed through various techniques, including X-ray diffraction, vibrational spectra, and theoretical calculation methods. These studies reveal that the carbonyl and thiourea groups in these compounds are almost planar, with the C=S and C=O double bonds adopting an antiperiplanar conformation. This conformation is stabilized by intramolecular N-H⋯O hydrogen bonds, demonstrating the complex and precise nature of the molecular interactions within these compounds (Saeed et al., 2011).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the synthesis of a wide array of heterocyclic compounds. These reactions include Pd-catalyzed condensation, hydroamination/Heck reaction sequences, and Pictet-Spengler-type condensation. These methods provide efficient routes to important classes of heterocycles from a common precursor, demonstrating the compound's utility in complex synthetic pathways (Tsvelikhovsky & Buchwald, 2010); (Ackermann, Kaspar, & Gschrei, 2004).

Safety and Hazards

According to the safety data sheet of indoline, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO/c16-11-5-6-12(13(17)9-11)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACGQOFGYHBCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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